O,O-Dimethyl-cannabigerol: A Technical Whitepaper on its Synthesis and Discovery
O,O-Dimethyl-cannabigerol: A Technical Whitepaper on its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of O,O-Dimethyl-cannabigerol (O,O-DM-CBG), a synthetic derivative of the phytocannabinoid Cannabigerol (CBG). It details the discovery, synthesis, and physicochemical properties of O,O-DM-CBG, with a focus on providing actionable information for research and development. This whitepaper includes detailed experimental protocols for its synthesis, a summary of its known biological activities, and visualizations of the synthetic pathway. While O,O-DM-CBG has been synthesized and characterized, public domain data on its biological activity and impact on signaling pathways remains limited.
Introduction
Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as the biosynthetic precursor to many other cannabinoids found in Cannabis sativa.[1] Its therapeutic potential has garnered significant interest in recent years.[2] Chemical modification of natural cannabinoids is a common strategy in drug discovery to modulate their pharmacokinetic and pharmacodynamic properties. O,O-Dimethyl-cannabigerol is a derivative of CBG where the two phenolic hydroxyl groups have been methylated. This modification significantly alters the polarity and hydrogen-bonding capabilities of the parent molecule, which can, in turn, influence its biological activity.
Discovery
The synthesis and initial biological evaluation of O,O-Dimethyl-cannabigerol were described in a 2008 study by Appendino et al. published in the Journal of Natural Products.[3] This study investigated the structure-activity relationships of various cannabinoids concerning their antibacterial properties. The methylation of the phenolic hydroxyls of cannabigerol was performed to assess the importance of these functional groups for the observed antibacterial effects.[3]
Synthesis of O,O-Dimethyl-cannabigerol
The synthesis of O,O-Dimethyl-cannabigerol is achieved through the methylation of the free phenolic hydroxyl groups of cannabigerol.
Synthetic Pathway
The synthesis is a direct methylation of Cannabigerol (CBG).
Caption: Synthetic pathway for O,O-Dimethyl-cannabigerol from Cannabigerol.
Experimental Protocol
The following protocol is based on the general methodology for O-methylation of cannabinoids. A specific protocol for O,O-Dimethyl-cannabigerol was described by Meiri et al. (2023) for a related C-methylated CBG derivative, which can be adapted.[4]
Materials:
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Cannabigerol (CBG)
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Dimethyl sulfate ((CH₃)₂SO₄)
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Potassium carbonate (K₂CO₃)
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Acetone (anhydrous)
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate solution (NaHCO₃)
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10% Hydrochloric acid (HCl)
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Brine
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Magnesium sulfate (MgSO₄)
Procedure:
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To a solution of Cannabigerol (1 equivalent) in anhydrous acetone, add potassium carbonate (4 equivalents).
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To this suspension, add dimethyl sulfate (3.5 equivalents).
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Attach a condenser and reflux the reaction mixture overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, filter the suspension and evaporate the acetone.
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Partition the crude residue between ethyl acetate and a saturated sodium bicarbonate solution.
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Extract the aqueous phase three times with ethyl acetate.
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Combine the organic phases and wash with 10% HCl, saturated NaHCO₃, and brine.
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Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent to yield the crude O,O-Dimethyl-cannabigerol.
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Purify the product by column chromatography.
Physicochemical and Spectroscopic Data
O,O-Dimethyl-cannabigerol is a synthetic derivative of CBG. Its key chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-1,3-dimethoxy-5-pentyl-benzene |
| Molecular Formula | C₂₃H₃₆O₂ |
| Molecular Weight | 344.5 g/mol |
| CAS Number | 29106-16-9 |
| Appearance | Not specified in literature |
| Solubility | Soluble in acetonitrile |
Biological Activity
The primary reported biological activity of O,O-Dimethyl-cannabigerol is its lack of antibacterial efficacy.
Antibacterial Activity
In the study by Appendino et al. (2008), the methylation of the phenolic hydroxyls of cannabigerol was found to be detrimental to its antibacterial activity against a variety of methicillin-resistant Staphylococcus aureus (MRSA) strains.[3] This finding suggests that the free phenolic hydroxyl groups are crucial for the antibacterial properties of CBG.
| Compound | Antibacterial Activity (MIC against MRSA) |
| Cannabigerol (CBG) | Potent |
| O,O-Dimethyl-cannabigerol | Inactive |
Signaling Pathways
There is currently no published research specifically investigating the effects of O,O-Dimethyl-cannabigerol on any signaling pathways. The parent compound, cannabigerol, is known to interact with various receptors, including cannabinoid receptors (CB1 and CB2), α2-adrenergic receptors, and 5-HT1A receptors.[5] The methylation of the phenolic hydroxyls in O,O-DM-CBG would likely alter its binding affinity and functional activity at these targets compared to CBG. Further research is required to elucidate the pharmacological profile of this synthetic derivative.
Experimental Workflows
The general workflow for the synthesis and evaluation of O,O-Dimethyl-cannabigerol is outlined below.
Caption: General experimental workflow for the synthesis and evaluation of O,O-DM-CBG.
Conclusion
O,O-Dimethyl-cannabigerol is a readily synthesizable derivative of cannabigerol. Its discovery and initial characterization have demonstrated that the phenolic hydroxyl groups of CBG are essential for its antibacterial activity. While the synthesis is straightforward, there is a significant lack of data regarding its broader pharmacological profile and its effects on cellular signaling pathways. This presents an opportunity for further research to explore the potential therapeutic applications, or lack thereof, of this modified cannabinoid. Future studies should focus on a comprehensive evaluation of its receptor binding affinities, functional activities at various cannabinoid and non-cannabinoid targets, and its overall pharmacokinetic profile. Such data will be crucial in determining whether O,O-methylation of CBG offers any advantages for drug development purposes.
References
- 1. Synthesis and biological activity of certain derivatives of oxazinomycin and related oxadiazole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. uniquetherapeutics.com [uniquetherapeutics.com]
- 4. O,O-Dimethyl-cannabigerol | 29106-16-9 [chemicalbook.com]
- 5. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
